1-Iodo-2,3,4,5-tetramethylbenzene;1,3,5-trimethyl-2-nitrobenzene
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Overview
Description
1-Iodo-2,3,4,5-tetramethylbenzene: and 1,3,5-trimethyl-2-nitrobenzene are organic compounds with distinct chemical structures and properties. 1-Iodo-2,3,4,5-tetramethylbenzene is an iodinated derivative of tetramethylbenzene, while 1,3,5-trimethyl-2-nitrobenzene is a nitro derivative of mesitylene. Both compounds are valuable intermediates in organic synthesis and have various applications in scientific research and industry.
Preparation Methods
1-Iodo-2,3,4,5-tetramethylbenzene
Synthetic Routes: This compound can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Industrial Production: Industrially, it can be produced by direct iodination of tetramethylbenzene in the presence of a catalyst under controlled conditions to ensure high yield and purity.
1,3,5-trimethyl-2-nitrobenzene
Synthetic Routes: This compound is typically synthesized by nitration of mesitylene (1,3,5-trimethylbenzene) using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature to avoid over-nitration and to achieve high selectivity for the 2-nitro derivative.
Industrial Production: A continuous kilogram-scale process has been developed for the synthesis of 1,3,5-trimethyl-2-nitrobenzene using microreactors.
Chemical Reactions Analysis
1-Iodo-2,3,4,5-tetramethylbenzene
Types of Reactions: This compound undergoes various reactions including substitution, oxidation, and coupling reactions.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and metal catalysts.
Major Products: The major products depend on the type of reaction.
1,3,5-trimethyl-2-nitrobenzene
Types of Reactions: This compound undergoes nitration, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents include nitric acid, sulfuric acid, and reducing agents such as hydrogen or metal hydrides.
Major Products: The major products include nitro derivatives, amines, and other substituted aromatic compounds.
Scientific Research Applications
1-Iodo-2,3,4,5-tetramethylbenzene
Chemistry: Used as an intermediate in organic synthesis for the preparation of various iodinated compounds.
Biology: Investigated for its potential use in radiolabeling and imaging studies.
Medicine: Explored for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
1,3,5-trimethyl-2-nitrobenzene
Chemistry: Serves as a valuable intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and agrochemicals.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
1-Iodo-2,3,4,5-tetramethylbenzene
Molecular Targets and Pathways: Targets include aromatic rings and other nucleophilic sites in organic molecules.
1,3,5-trimethyl-2-nitrobenzene
Comparison with Similar Compounds
1-Iodo-2,3,4,5-tetramethylbenzene
Similar Compounds: Similar compounds include other iodinated aromatic compounds such as 1-iodo-3,4,5,6-tetramethylbenzene and 1-iodo-2,4,6-trimethylbenzene.
Uniqueness: The presence of four methyl groups and an iodine atom provides unique reactivity and selectivity in organic synthesis.
1,3,5-trimethyl-2-nitrobenzene
Properties
Molecular Formula |
C19H24INO2 |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
1-iodo-2,3,4,5-tetramethylbenzene;1,3,5-trimethyl-2-nitrobenzene |
InChI |
InChI=1S/C10H13I.C9H11NO2/c1-6-5-10(11)9(4)8(3)7(6)2;1-6-4-7(2)9(10(11)12)8(3)5-6/h5H,1-4H3;4-5H,1-3H3 |
InChI Key |
NNTVXMUSAOMSNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[N+](=O)[O-])C.CC1=CC(=C(C(=C1C)C)C)I |
Origin of Product |
United States |
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